molecular formula C3H6N4O2S2 B13119595 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide CAS No. 86029-46-1

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

Katalognummer: B13119595
CAS-Nummer: 86029-46-1
Molekulargewicht: 194.2 g/mol
InChI-Schlüssel: BWSMJWLWXNCHHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,3,4-thiadiazole-2-sulfonamide with an appropriate imine source under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as magnesium oxide nanoparticles, can enhance the reaction efficiency and reduce the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imino group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

86029-46-1

Molekularformel

C3H6N4O2S2

Molekulargewicht

194.2 g/mol

IUPAC-Name

5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9)

InChI-Schlüssel

BWSMJWLWXNCHHP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=N)SC(=N1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.